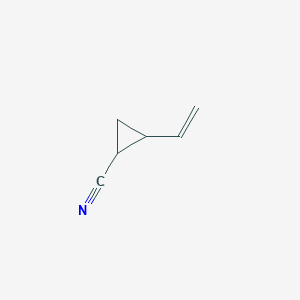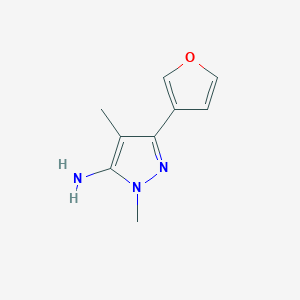
3-(Furan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that features both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-furan-2-yl-prop-2-yn-1-amine with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the preparation of intermediates, followed by cyclization and purification steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan and pyrazole derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, 3-(Furan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic applications. These include the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 3-(Furan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine
- 3-(Thiophen-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine
- 3-(Pyridin-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine
Uniqueness
Compared to similar compounds, 3-(Furan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine exhibits unique properties due to the presence of the furan ring. This ring structure imparts specific electronic and steric characteristics, influencing the compound’s reactivity and interaction with biological targets. Additionally, the combination of furan and pyrazole rings in a single molecule provides a versatile scaffold for the development of new derivatives with enhanced properties.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-(furan-3-yl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H11N3O/c1-6-8(7-3-4-13-5-7)11-12(2)9(6)10/h3-5H,10H2,1-2H3 |
InChI Key |
YCLCMMDJMLEZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=COC=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13272482.png)
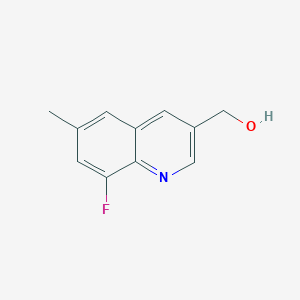
![7-[(tert-Butoxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13272496.png)
![{1-[(piperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13272501.png)
![2-{[(2,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13272513.png)
![4-[(Butan-2-yl)amino]benzonitrile](/img/structure/B13272521.png)
![3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane](/img/structure/B13272526.png)
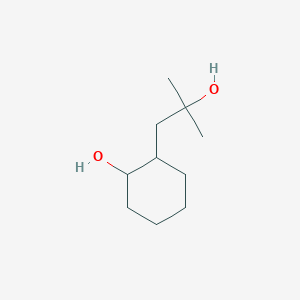
![6-Methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13272546.png)
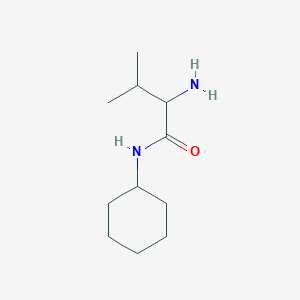


![N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B13272562.png)
